Dimethyl cyanocarbonimidodithioate
Overview
Description
Dimethyl cyanocarbonimidodithioate is a chemical compound with the molecular formula C4H6N2S2 . It is used as a major intermediate in the manufacture of cimetidine, a drug for the digestive tract . It appears as yellow or yellow-green crystals and has a bad smell .
Synthesis Analysis
The synthesis of Dimethyl cyanocarbonimidodithioate involves the reaction of lime nitrogen with carbon disulfide to obtain calcium dithioate. After the waste residue is separated by centrifugation, dimethyl dicalcium dithioate is reacted with dimethyl sulfate by methyl esterification to obtain dimethyl cyanoimine dithiocarbonate .Molecular Structure Analysis
The molecular structure of Dimethyl cyanocarbonimidodithioate is represented by the InChI stringInChI=1/C4H6N2S2/c1-7-4 (8-2)6-3-5/h1-2H3
. It contains a total of 13 bonds, including 7 non-H bonds, 2 multiple bonds, 2 rotatable bonds, 1 double bond, 1 triple bond, and 2 sulfides . Physical And Chemical Properties Analysis
Dimethyl cyanocarbonimidodithioate has a molar mass of 146.23 g/mol and a density of 1.298 (estimate) . It has a melting point of 45-50 °C (lit.) and a predicted boiling point of 229.6±23.0 °C . It is slightly soluble in methanol .Scientific Research Applications
Synthesis of 4-methylthiopyrazolo[1,5-a]-1,3,5-triazines
Field
This application falls under the field of Organic Chemistry , specifically in the synthesis of heterocyclic compounds.
Application
Dimethyl N-cyanodithioiminocarbonate is used in the synthesis of 4-methylthiopyrazolo[1,5-a]-1,3,5-triazines .
Synthesis of Methylsulfanyl Derivatives of Azoloazines and Azoloazoles
Field
This application is also in the field of Organic Chemistry , specifically in the synthesis of heterocyclic compounds.
Application
Dimethyl N-cyanodithioiminocarbonate is used in the synthesis of methylsulfanyl derivatives of azoloazines and azoloazoles .
Synthesis of Fused Heterocycles
Field
This application is in the field of Heterocyclic Chemistry .
Application
Dimethyl N-cyanodithioiminocarbonate is used in the synthesis of a variety of fused heterocycles .
Method of Application
The compound reacts with various reagents to form different heterocyclic compounds. For example, it reacts with ortho-aminobenzenethiol to yield 2,2-iminobis(benzothiazole) through the intermediary of 2-cyanoaminobenzothiazole .
Results
The compound has been successfully used in the synthesis of a variety of anticancer, antifungal, antibacterial, antinociceptive, anti-inflammatory, and antimicrotubule agents .
Synthesis of 1,2,4-Triazoles
Application
Dimethyl N-cyanodithioiminocarbonate is used in the synthesis of 1,2,4-triazoles .
Method of Application
The compound reacts with hydrazines to form 1,2,4-triazoles .
Results
The compound has been successfully used in the synthesis of a variety of biologically important products .
Synthesis of 1,2,4-Oxadiazoles
Application
Dimethyl N-cyanodithioiminocarbonate is used in the synthesis of 1,2,4-oxadiazoles .
Synthesis of 1,3-Thiazoles
Application
Dimethyl N-cyanodithioiminocarbonate is used in the synthesis of 1,3-thiazoles .
Synthesis of Pyrazoles
Application
Dimethyl N-cyanodithioiminocarbonate is used in the synthesis of pyrazoles .
Synthesis of Oxazolidines
Application
Dimethyl N-cyanodithioiminocarbonate is used in the synthesis of oxazolidines .
Synthesis of Thiazolidines
Application
Dimethyl N-cyanodithioiminocarbonate is used in the synthesis of thiazolidines .
Safety And Hazards
Dimethyl cyanocarbonimidodithioate is harmful if swallowed and causes burns . It is toxic by inhalation, in contact with skin, and if swallowed . It is irritating to eyes and the respiratory system . In case of contact with eyes, it is advised to rinse immediately with plenty of water and seek medical advice .
properties
IUPAC Name |
bis(methylsulfanyl)methylidenecyanamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6N2S2/c1-7-4(8-2)6-3-5/h1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IULFXBLVJIPESI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC(=NC#N)SC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H6N2S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3064986 | |
Record name | Dimethyl cyanocarbonodithioimidate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3064986 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
146.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Dimethyl cyanocarbonimidodithioate | |
CAS RN |
10191-60-3 | |
Record name | Dimethyl N-cyanodithioiminocarbonate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=10191-60-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Dimethyl cyanocarbonimidodithioate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010191603 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Dimethyl cyanocarbonimidodithioate | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=145987 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Carbonimidodithioic acid, N-cyano-, dimethyl ester | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Dimethyl cyanocarbonodithioimidate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3064986 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | S,S-dimethyl cyanoimidodithiocarbonate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.030.412 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | DIMETHYL CYANOCARBONIMIDODITHIOATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9FOJ4L7GGN | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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